![molecular formula C15H19N3O3 B5515970 2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-isopropyl-2-oxoacetamide](/img/structure/B5515970.png)

2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-isopropyl-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-isopropyl-2-oxoacetamide and related compounds involves reactions such as the electrophilic amination of amino acids with N-Boc-oxaziridines for efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives, highlighting a general two-step preparation developed on a multigram scale accommodating various functional groups encountered in side chains of amino acids (Hannachi et al., 2004). Another method includes the synthesis and reactions of 2-arylhydrazinotropones, leading to the formation of 5-aryltropolones and B-ring-open colchicine analogues via benzidine type rearrangement, demonstrating a versatile approach to synthesizing complex organic structures (Nozoe et al., 1989).

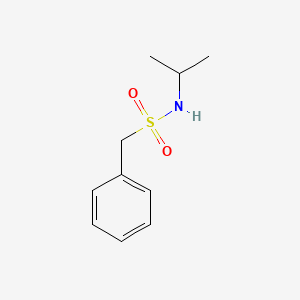

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been extensively studied, with X-ray crystallography providing insights into the three-dimensional arrangement of atoms. For example, the structural characterization of N-(2-{[(2E)-2-(2-hydroxybenzylidene)-hydrazinyl]carbonyl}-phenyl)benzamide and its metal complexes, revealing interesting structural features due to the presence of intramolecular hydrogen bonds (Khan et al., 2018).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that highlight its reactivity and potential for further functionalization. This includes reactions such as hydrazinolysis, which has been employed in the synthesis of hydroxypyrazole derivatives by ring transformation, demonstrating the compound's versatility in chemical synthesis (Baryala et al., 2008).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various environments and applications. However, specific studies detailing these properties of the exact compound were not found in the provided search results, indicating a potential area for future research.

Chemical Properties Analysis

Understanding the chemical properties of this compound involves exploring its reactivity with different chemical agents, stability under various conditions, and potential for forming derivatives. The synthesis and characterization of novel derivatives containing quinoline linkage as potent antibacterial agents exemplify the chemical versatility and potential applications of compounds related to this compound (Bhoi et al., 2015).

Scientific Research Applications

Allosteric Modifiers of Hemoglobin

Compounds structurally related to 2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-isopropyl-2-oxoacetamide have been studied as potential allosteric modifiers of hemoglobin. These compounds can decrease the oxygen affinity of human hemoglobin A, which may be beneficial in clinical or biological areas that require a reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

Synthesis and Chemical Transformations

Research has been conducted on the synthesis and reactions of compounds like this compound. These studies focus on creating new chemical structures and understanding their potential applications in various fields, such as the synthesis of colchicine analogues (Nozoe et al., 1989).

Allelochemicals in Agriculture

Research into allelochemicals like cyclic hydroxamic acids and lactams, which are structurally similar to this compound, has been reviewed. These compounds are present in common agricultural crops and have potential for suppressing weeds and soil-borne diseases (Fomsgaard et al., 2004).

Organic Synthesis and Modifications

Studies on the synthesis of various organic compounds, including those structurally related to this compound, have been conducted. These include the development of new organic synthesis methods and understanding the chemical properties of these compounds (Wessel et al., 1985).

Antimicrobial Properties

Some derivatives of this compound have been explored for their potential antimicrobial properties. These studies involve synthesizing and testing various derivatives for antibacterial and antifungal activities (Kumar & Mishra, 2015).

Applications in Colorimetric and Fluorometric Modulation

Research has been conducted on the synthesis of complexes containing derivatives of this compound and their applications in selective chromogenic and fluorogenic responses with metal ions, which can be useful in various scientific and industrial applications (Hasan et al., 2013).

properties

IUPAC Name |

N-propan-2-yl-N'-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-4-9-21-13-7-5-12(6-8-13)10-16-18-15(20)14(19)17-11(2)3/h4-8,10-11H,1,9H2,2-3H3,(H,17,19)(H,18,20)/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAJOIQAXOKVIU-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NN=CC1=CC=C(C=C1)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)C(=O)N/N=C/C1=CC=C(C=C1)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methylpiperidin-2-one](/img/structure/B5515896.png)

![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine](/img/structure/B5515902.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-{[(6-chloro-1,3-benzodioxol-5-yl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5515921.png)

![2-(methylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)nicotinamide hydrochloride](/img/structure/B5515929.png)

![5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5515938.png)

![3-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)sulfonyl]-N-phenylbenzamide hydrochloride](/img/structure/B5515953.png)

![2-(2-furyl)-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}azepane](/img/structure/B5515969.png)

![9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515980.png)